Territrem A

Übersicht

Beschreibung

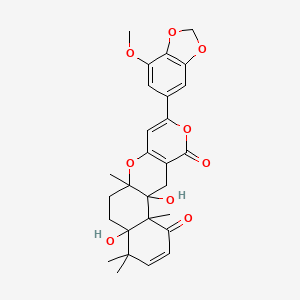

Territrem A ist ein tremorgenes Mykotoxin, das aus dem Pilz Aspergillus terreus isoliert wurde. Es ist bekannt für seine Fähigkeit, durch Hemmung des Enzyms Acetylcholinesterase in peripheren Nervenenden Tremor zu induzieren . Die Summenformel von this compound ist C28H30O9 .

Präparationsmethoden

This compound wird typischerweise aus der Kultur von Aspergillus terreus isoliert. Der Isolierungsprozess beinhaltet eine Lösungsmittelextraktion, gefolgt von chromatographischen Techniken wie Dünnschichtchromatographie (DC) und Hochleistungsflüssigchromatographie (HPLC) . Die hochauflösenden Massenspektrometrie-Daten und spektroskopischen Beweise, einschließlich UV-, IR- und Protonenresonanz-NMR-Spektroskopie, werden verwendet, um die chemische Struktur von this compound zu bestätigen .

Vorbereitungsmethoden

Territrem A is typically isolated from the culture of Aspergillus terreus. The isolation process involves solvent extraction followed by chromatographic techniques such as thin layer chromatography (TLC) and high-performance liquid chromatography (HPLC) . The high-resolution mass spectral data and spectroscopic evidence, including ultraviolet, infrared, and proton magnetic resonance, are used to confirm the chemical structure of this compound .

Analyse Chemischer Reaktionen

Territrem A durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Übliche Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid. Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation von this compound zur Bildung von hydroxylierten Derivaten führen .

Wissenschaftliche Forschungsanwendungen

Biochemical Properties

Territrem A is structurally related to other territrems, such as Territrem B, which are known for their biological activity. The molecular structure of this compound includes a complex arrangement that contributes to its interaction with biological targets. Understanding its stereochemistry and molecular interactions is crucial for elucidating its mechanisms of action.

Inhibition of Acetylcholinesterase

One of the most significant applications of this compound is its role as an inhibitor of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine in the synaptic cleft. The inhibition of AChE can lead to increased levels of acetylcholine, which may have therapeutic implications in treating neurodegenerative diseases such as Alzheimer's disease.

Case Studies:

- Inhibition Mechanism: Research indicates that this compound exhibits potent inhibitory effects on AChE, similar to other known inhibitors. Studies have shown that this compound binds non-covalently within the active site gorge of AChE, leading to irreversible inhibition under certain conditions .

- Comparative Analysis: In comparative studies, this compound has been found to possess higher selectivity and affinity than some conventional AChE inhibitors, making it a promising candidate for further investigation in drug development .

Neuropharmacological Effects

Animal studies have demonstrated that exposure to this compound can induce tremors, salivation, and convulsions, highlighting its neurotoxic potential. These effects are attributed to its action on cholinergic pathways, reinforcing the need for careful evaluation in therapeutic contexts.

Research Findings:

- Toxicological Assessments: Investigations into the toxicological profiles of this compound have revealed significant neurotoxic effects at specific dosages, necessitating further studies to understand the dose-response relationship and underlying mechanisms .

- Potential Therapeutic Use: Despite its toxicity, the modulation of cholinergic activity through selective inhibition could offer a pathway for developing treatments aimed at enhancing cognitive function or counteracting cholinergic deficits in certain conditions .

Antiviral Activity

Recent studies have suggested that compounds related to this compound may exhibit antiviral properties. For instance, derivatives isolated from Aspergillus terreus have shown activity against viruses such as herpes simplex virus type 1 (HSV-1), indicating potential applications in virology .

Findings:

- Antiviral Efficacy: Certain derivatives demonstrated effective inhibition of HSV-1 replication at non-cytotoxic concentrations, suggesting that further exploration into the antiviral mechanisms of Territrem compounds could yield valuable insights for therapeutic development .

Summary Table of Applications

Wirkmechanismus

Territrem A exerts its effects by inhibiting the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. By inhibiting this enzyme, this compound increases the levels of acetylcholine in the synaptic cleft, leading to prolonged stimulation of the postsynaptic receptors and resulting in tremors . The molecular targets of this compound include the acetylcholinesterase enzyme and the peripheral nerve endings where this enzyme is active .

Vergleich Mit ähnlichen Verbindungen

Territrem A ähnelt anderen tremorgenen Mykotoxinen wie Territrem B und C. Diese Verbindungen haben eine ähnliche chemische Struktur und einen ähnlichen Wirkmechanismus, unterscheiden sich jedoch in ihren Summenformeln und spezifischen biologischen Aktivitäten . Beispielsweise hat Territrem B die Summenformel C29H34O9, während Territrem C andere physikalisch-chemische Eigenschaften aufweist . Das Besondere an this compound ist seine spezifische Hemmung der Acetylcholinesterase, was es zu einem wertvollen Werkzeug in der neurologischen Forschung macht .

Ähnliche Verbindungen

Biologische Aktivität

Territrem A is a tremorgenic mycotoxin produced by the fungus Aspergillus terreus. This compound has garnered interest due to its significant biological activities, particularly its effects on acetylcholinesterase (AChE) inhibition and its potential antiviral properties. This article delves into the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound has the molecular formula and is structurally characterized by a complex arrangement that contributes to its biological activity. The compound's structure is crucial for its interaction with biological targets, especially in the context of enzyme inhibition.

Biological Activity

1. Acetylcholinesterase Inhibition

This compound has been studied for its ability to inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine in the synaptic cleft. Inhibition of this enzyme can lead to increased levels of acetylcholine, which is beneficial in treating conditions like Alzheimer’s disease.

- Inhibition Potency : Research indicates that this compound exhibits strong inhibitory activity against AChE. In a study involving various derivatives, it was found that certain analogs showed IC50 values in the low nanomolar range, indicating potent inhibition capabilities .

2. Antiviral Activity

This compound has also been evaluated for its antiviral properties, particularly against herpes simplex virus type 1 (HSV-1). The compound was tested using plaque reduction assays to determine its effectiveness at non-cytotoxic concentrations.

- Results : The findings revealed that this compound significantly reduced viral plaque formation, suggesting potential as an antiviral agent .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound and its derivatives:

- Study on Marine-Derived Fungus : Research conducted on Aspergillus terreus isolated various compounds, including this compound. The study highlighted its strong inhibitory effects on AChE and identified structural features critical for this activity .

- Toxicological Assessments : Given its tremorgenic nature, assessments have been made regarding the safety and toxicity of this compound. It is essential to understand the balance between therapeutic benefits and potential toxic effects when considering this compound for pharmacological applications .

Eigenschaften

IUPAC Name |

1,7-dihydroxy-14-(7-methoxy-1,3-benzodioxol-5-yl)-2,6,6,10-tetramethyl-11,15-dioxatetracyclo[8.8.0.02,7.012,17]octadeca-4,12(17),13-triene-3,16-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30O9/c1-24(2)7-6-21(29)26(4)27(24,31)9-8-25(3)28(26,32)13-16-18(37-25)12-17(36-23(16)30)15-10-19(33-5)22-20(11-15)34-14-35-22/h6-7,10-12,31-32H,8-9,13-14H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCJHAHVVYAVVPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC(=O)C2(C1(CCC3(C2(CC4=C(O3)C=C(OC4=O)C5=CC6=C(C(=C5)OC)OCO6)O)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40897214 | |

| Record name | Territrem A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40897214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

510.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70407-19-1 | |

| Record name | (4aR,6aR,12aS,12bS)-4a,6,6a,12,12a,12b-Hexahydro-4a,12a-dihydroxy-9-(7-methoxy-1,3-benzodioxol-5-yl)-4,4,6a,12b-tetramethyl-4H,11H-naphtho[2,1-b]pyrano[3,4-e]pyran-1,11(5H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70407-19-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Territrem A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070407191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Territrem A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40897214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.